4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE

Description

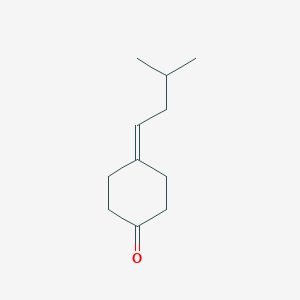

4-(3-Methyl-Butylidene)-Cyclohexanone (CAS: 250234-86-7) is a substituted cyclohexanone derivative with the molecular formula C₁₁H₁₈O and a molecular weight of 166.262 g/mol . Its structure features a cyclohexanone ring fused with a 3-methyl-butylidene group, as represented by the SMILES string CC(C)CC=C1CCC(=O)CC1 . This compound is characterized by a conjugated enone system, which may influence its reactivity and physical properties.

Properties

Molecular Formula |

C11H18O |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

4-(3-methylbutylidene)cyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4,9H,3,5-8H2,1-2H3 |

InChI Key |

CXZGOWXDTMHMRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C1CCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE is through the Wittig reaction. This reaction involves the use of a phosphorus ylide, which reacts with an aldehyde or ketone to form an alkene. The general procedure includes dissolving the aldehyde in dichloromethane, adding the ylide, and stirring the mixture at room temperature. The reaction typically yields high purity products .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of this process.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the 3-methylbutylidene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexanones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of 4-(3-METHYL-BUTYLIDENE)-CYCLOHEXANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Key Observations:

- Benzylidene and tert-butyl groups in 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone increase steric bulk, making it suitable as a monomer for thermally stable polymers . Acetal derivatives (e.g., Rhumytal) exhibit greater hydrolytic stability than ketones, favoring their use in fragrance formulations .

- Synthetic Pathways: Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones like the target compound and 2,6-bis-(benzylidene) derivatives . Hydroxycyclohexanone derivatives are often prepared via hydrolysis of spiro compounds or oxidation reactions .

Physicochemical and Functional Differences

Reactivity and Stability:

- 4-Hydroxycyclohexanone’s hydroxyl group increases polarity, enhancing solubility in polar solvents and enabling hydrogen bonding .

- Alkylidene groups (e.g., in the target compound) are prone to nucleophilic addition reactions, whereas acetals resist nucleophilic attack, making them stable in acidic environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-methyl-butylidene)-cyclohexanone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via conjugate addition or alkylation of cyclohexanone derivatives. For example, a Grignard reagent (e.g., 3-methylbutenyl magnesium bromide) can react with cyclohexanone under anhydrous conditions. Alternatively, a Wittig reaction using a stabilized ylide derived from 3-methylbutylidene may form the α,β-unsaturated ketone. Reaction optimization involves controlling temperature (e.g., −78°C for Grignard additions), solvent polarity (THF or ether), and catalyst selection (e.g., Lewis acids for regioselectivity). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: (i) A downfield-shifted vinyl proton (δ 5.5–6.5 ppm) from the butylidene group, (ii) cyclohexanone ring protons (δ 1.5–2.5 ppm), and (iii) methyl groups (δ 0.9–1.2 ppm).

- ¹³C NMR : A carbonyl carbon at ~208 ppm and sp² carbons (110–130 ppm) from the butylidene moiety.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch).

- MS : Molecular ion peak at m/z 166 (C₁₁H₁₈O) and fragmentation patterns (e.g., loss of CO or methyl groups). Reference standards (e.g., cyclohexanone derivatives in ) aid in spectral interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (S24/25 guidelines) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclohexanone derivatives may irritate mucous membranes .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal (e.g., professional waste management as in ) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl-butylidene substituent influence the conformational dynamics of the cyclohexanone ring?

- Methodological Answer : The substituent’s bulk and electron-withdrawing nature may:

- Steric Effects : Force the cyclohexanone ring into a boat conformation to minimize 1,3-diaxial interactions.

- Electronic Effects : The α,β-unsaturated ketone system can stabilize specific conformers via hyperconjugation. Computational modeling (e.g., DFT calculations) and variable-temperature NMR can elucidate energy barriers between conformers. Compare with structurally related compounds like 4-isopropylcyclohexanone ( ) to identify trends .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing synthetic intermediates of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) may arise from:

- Dynamic Effects : Use 2D NMR (COSY, NOESY) to confirm proton coupling and spatial proximity.

- Impurities : Validate purity via HPLC or GC-MS (e.g., as in for pharmaceutical intermediates).

- Tautomerism : Investigate pH-dependent equilibria (e.g., enol-keto tautomerism) using UV-Vis spectroscopy. Cross-reference with databases (e.g., NIST Chemistry WebBook in ) .

Q. What experimental strategies can assess the pharmacological potential of this compound as a drug intermediate?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR.

- SAR Studies : Synthesize analogs (e.g., varying substituents on the butylidene group) and compare bioactivity.

- Toxicity Profiling : Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) to prioritize lead compounds. Refer to IARC guidelines ( ) for carcinogenicity risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.